Regaloside D

Descripción

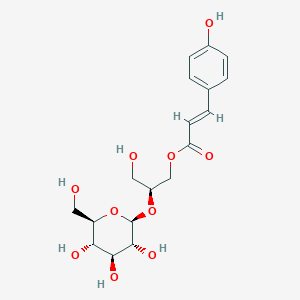

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H24O10 |

|---|---|

Peso molecular |

400.4 g/mol |

Nombre IUPAC |

[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1 |

Clave InChI |

HHNPREGNVCFCOP-MHSMMQCRSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Regaloside D: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside D, a phenylpropanoid glycoside, has been identified as a constituent of various plant species, primarily within the Lilium genus. This technical guide provides a detailed overview of the discovery, natural sources, and physicochemical properties of this compound. It includes a thorough compilation of experimental protocols for its isolation and characterization, alongside a summary of its known biological activities. Furthermore, this guide explores the potential mechanism of action of this compound through the lens of related phenylpropanoid glycosides, suggesting its involvement in key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this natural product.

Discovery and Structure Elucidation

This compound, chemically identified as (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol, was first reported as a constituent of Lilium longiflorum (Easter lily) bulbs. Subsequent studies have further solidified its presence in various Lilium species. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed its molecular formula as C18H24O10 and a molecular weight of 400.38 g/mol .

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and characterization, as well as for its potential formulation in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H24O10 | [1][2] |

| Molecular Weight | 400.38 g/mol | [1][2] |

| CAS Number | 120601-66-3 | [1] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, pyridine | |

| UV λmax (MeOH) | Not explicitly reported for pure compound | |

| Optical Rotation | Not explicitly reported for pure compound |

Natural Sources

This compound has been predominantly isolated from plants of the Lilium genus. Table 2 provides a list of known natural sources of this compound and related phenylpropanoid glycosides. The concentration of these compounds can vary depending on the plant part, developmental stage, and environmental conditions.

Table 2: Natural Sources of this compound and Related Phenylpropanoid Glycosides

| Plant Species | Plant Part | Compound(s) Identified | Reference |

| Lilium longiflorum (Easter Lily) | Bulbs | This compound, Regaloside B | [2] |

| Lilium brownii var. viridulum | Rhizomes | This compound | [3] |

| Lilium pardalinum | Bulbs | Regaloside A | [4] |

| Lilium auratum | Bulbs | Regaloside A, Regaloside H | [4][5] |

| Lilium pensylvanicum | Not specified | Regaloside H | [5] |

| Lilium mackliniae | Not specified | Regaloside H | [5] |

Experimental Protocols

Isolation and Purification of this compound from Lilium longiflorum

The following protocol is based on the methodology described by Kim BR, et al. (2020)[2].

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered scaly bulbs of Lilium longiflorum are extracted with 80% methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.

-

Fractionation: The concentrated methanol extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of medium polarity like this compound, is collected and concentrated.

-

Purification by Centrifugal Partition Chromatography (CPC):

-

Solvent System: A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is used.

-

Operation: The CPC instrument is operated in the ascending mode (the lower aqueous phase is stationary, and the upper organic phase is the mobile phase).

-

Sample Loading: The ethyl acetate fraction is dissolved in a mixture of the upper and lower phases and injected into the CPC column.

-

Elution and Fraction Collection: The mobile phase is pumped through the column at a flow rate of 2.0 mL/min, and the effluent is monitored by UV detection at 320 nm. Fractions are collected based on the UV chromatogram.

-

-

Isolation: Fractions containing this compound are pooled and concentrated to yield the purified compound. From 200 mg of the ethyl acetate fraction, approximately 2.9 mg of this compound with a purity of 75.8% was obtained[2].

Structural Characterization

The structure of the isolated compound is confirmed using the following spectroscopic methods:

-

¹H-NMR and ¹³C-NMR Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the glycosidic linkage and the glycerol moiety.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Potential Signaling Pathways

Known Biological Activities

The biological activity of this compound has not been extensively studied. However, in a study by Kim BR, et al. (2020), it was found to have no inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [2]. This is in contrast to other phenylpropanoids isolated from the same source, suggesting that the specific structure of this compound is not conducive to DPP-IV inhibition.

Proposed Anti-Inflammatory Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are lacking, the broader class of phenylpropanoid glycosides has been reported to exhibit anti-inflammatory properties. A plausible mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the inflammatory response.

Proposed Anti-inflammatory Mechanism of Phenylpropanoid Glycosides

Caption: Proposed anti-inflammatory signaling pathway.

Description of the Proposed Pathway:

-

Initiation: An inflammatory stimulus, such as lipopolysaccharide (LPS), binds to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This binding activates downstream signaling cascades, including the MAPK and NF-κB pathways.

-

MAPK Pathway: The MAPK pathway involves a series of protein kinases (JNK, p38, ERK) that, upon activation, lead to the phosphorylation and activation of the transcription factor AP-1.

-

NF-κB Pathway: The NF-κB pathway is activated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50).

-

Nuclear Translocation and Gene Expression: The activated NF-κB dimer translocates to the nucleus, where it, along with AP-1, binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2.

-

Proposed Action of this compound: Based on the known activities of related phenylpropanoid glycosides, it is proposed that this compound may exert anti-inflammatory effects by inhibiting the activation of the MAPK and/or NF-κB pathways, thereby reducing the production of pro-inflammatory mediators.

Conclusion

This compound is a naturally occurring phenylpropanoid glycoside with a well-defined structure and presence in several Lilium species. While its own biological activities are not yet extensively explored, its structural similarity to other bioactive phenylpropanoid glycosides suggests potential for anti-inflammatory and other pharmacological effects. The detailed experimental protocols provided in this guide will be valuable for researchers aiming to isolate and study this compound further. Future research should focus on a more comprehensive evaluation of the biological activities of this compound and the elucidation of its specific molecular mechanisms of action, which could unveil its potential as a lead compound for drug development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Bioactivity of Phenylpropanoid Glycosides from Lilium: A Technical Guide for Researchers

Abstract

The genus Lilium, commonly known as lilies, has a long history in traditional medicine, particularly in East Asia. Modern phytochemical investigations have unveiled a diverse array of bioactive compounds within these plants, with phenylpropanoid glycosides emerging as a class of significant interest. These compounds exhibit a remarkable spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and potential chemopreventive properties. This technical guide provides an in-depth overview of the biological activities of phenylpropanoid glycosides isolated from Lilium species. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources. This document summarizes key quantitative data, presents detailed experimental protocols for the evaluation of these activities, and visualizes the implicated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction

Phenylpropanoid glycosides are a widespread class of secondary metabolites in the plant kingdom, characterized by a C6-C3 phenylpropanoid skeleton linked to one or more sugar moieties. In recent years, those isolated from various Lilium species have garnered considerable attention for their pronounced biological effects.[1] This guide focuses on the scientifically substantiated activities of these compounds, providing a consolidated resource for researchers.

Biological Activities of Phenylpropanoid Glycosides from Lilium

The primary biological activities attributed to phenylpropanoid glycosides from Lilium include antioxidant and anti-inflammatory effects. Several studies have isolated and characterized specific compounds and evaluated their efficacy in various in vitro and in vivo models.

Antioxidant Activity

Phenylpropanoid glycosides from Lilium have demonstrated significant free radical scavenging capabilities. The antioxidant capacity is a fundamental aspect of their therapeutic potential, as oxidative stress is implicated in a multitude of pathological conditions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenylpropanoid glycosides from Lilium have been shown to modulate key inflammatory pathways, thereby reducing the expression of pro-inflammatory mediators.

Other Biological Activities

Beyond their antioxidant and anti-inflammatory properties, preliminary studies suggest that phenylpropanoid glycosides from Lilium may also possess other valuable biological activities, such as the inhibition of hepatic glucose production and antifungal properties.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of specific phenylpropanoid glycosides isolated from Lilium species.

Table 1: Antioxidant Activity of Phenylpropanoid Glycosides from Lilium Asiatic Hybrids

| Compound | Concentration (ppm) | DPPH Radical Scavenging Activity (%) | Positive Control (α-tocopherol) |

| 1-O-trans-caffeoyl-β-D-glucopyranoside | 160 | 60.1 | 62.0 |

| Regaloside A | 160 | 58.0 | 62.0 |

Data sourced from[4]

Table 2: Anti-inflammatory Activity of Phenylpropanoid Glycosides from Lilium Asiatic Hybrids

| Compound | Concentration (µg/mL) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) | p-p65/p65 Ratio Reduction (%) | VCAM-1 Expression Inhibition (%) |

| 1-O-trans-caffeoyl-β-D-glucopyranoside | 50 | 95.9 ± 0.01 | 32.2 ± 4.86 | 56.2 ± 1.67 | 57.9 ± 2.31 |

| Regaloside A | 50 | 29.7 ± 4.07 | -31.6 ± 8.19 (Upregulation) | 59.3 ± 1.30 | 51.4 ± 2.65 |

| Regaloside B | 50 | 73.8 ± 0.63 | 1.1 ± 4.99 | 56.8 ± 1.60 | 66.2 ± 1.74 |

Data presented as mean ± SEM. Inhibition percentages for iNOS and COX-2 are calculated relative to the LPS-treated group. Data sourced from[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.[5][6]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test compounds (phenylpropanoid glycosides)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis Spectrophotometer

-

Micropipettes

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the phenylpropanoid glycosides and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations for testing.

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test samples or positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the test sample.

-

-

Data Analysis: The results can be expressed as the concentration of the sample required to scavenge 50% of the DPPH radicals (IC50 value), which is determined by plotting the scavenging percentage against the sample concentrations.

Cell Culture and Anti-inflammatory Assays

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro.

-

Cell Culture:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). NO is unstable and quickly oxidizes to nitrite (NO2-) and nitrate (NO3-). The Griess assay measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[8][9]

-

Procedure:

-

Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the phenylpropanoid glycosides for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Quantification: The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite.

-

-

Western Blot Analysis for iNOS and COX-2 Expression:

-

Principle: Western blotting is used to detect the protein levels of iNOS and COX-2, key enzymes in the inflammatory response.

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and treat with phenylpropanoid glycosides and LPS as described above.

-

After 24 hours of incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the expression levels of iNOS and COX-2 are normalized to the loading control.

-

Analysis of VCAM-1 Expression

-

Principle: Vascular Cell Adhesion Molecule-1 (VCAM-1) is an adhesion molecule expressed on endothelial cells that plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its expression can be measured by various techniques, including ELISA and Western blotting.[10]

-

Experimental Model: Human Aortic Smooth Muscle Cells (HASMCs) can be used.

-

Procedure (General):

-

Culture HASMCs to confluence.

-

Pre-treat the cells with phenylpropanoid glycosides for a specified time (e.g., 2 hours).

-

Stimulate the cells with an inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) for a designated period (e.g., 12 hours) to induce VCAM-1 expression.

-

Analyze VCAM-1 expression using either ELISA on whole-cell lysates or Western blotting as described above, using a specific primary antibody against VCAM-1.

-

Signaling Pathway Visualizations

The anti-inflammatory effects of phenylpropanoid glycosides from Lilium are, in part, mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Phenylpropanoid Glycoside Biosynthesis Pathway

Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.

Experimental Workflow for Anti-inflammatory Activity Assessment

Caption: Workflow for assessing the anti-inflammatory activity.

NF-κB Signaling Pathway and a Point of Intervention

Caption: The NF-κB signaling pathway and proposed inhibition by PPGs.

Conclusion

Phenylpropanoid glycosides from Lilium species represent a promising class of natural compounds with well-documented antioxidant and anti-inflammatory activities. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The methodologies and data presented herein are intended to facilitate and inspire continued research in this exciting field of natural product drug discovery.

References

- 1. Integrated multi-omics investigation revealed the importance of phenylpropanoid metabolism in the defense response of Lilium regale Wilson to fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. marinebiology.pt [marinebiology.pt]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Regaloside D: An In-Depth Technical Guide to In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Regaloside D is limited in publicly available scientific literature. This guide provides a comprehensive overview based on studies of closely related compounds, such as Regaloside B, and total glycoside extracts from Lilium species, where this compound is a known constituent. The experimental protocols and potential biological activities described herein are inferred and presented as a framework for future research.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside isolated from the bulbs of plants belonging to the Lilium genus, including Lilium longiflorum and Lilium lancifolium. While research has highlighted the anti-inflammatory, antioxidant, and immunomodulatory properties of total glycoside extracts and other individual regalosides from these plants, specific in-depth studies on this compound are scarce. This technical guide aims to consolidate the available information on related compounds to provide a foundational understanding of the potential biological activities of this compound and to offer detailed, representative experimental protocols to facilitate further investigation into its therapeutic potential. The primary focus will be on its inferred anti-inflammatory effects, which are suggested by the activity of structurally similar compounds that modulate key signaling pathways such as NF-κB and MAPK.

In Vitro Studies of this compound

Based on the biological activities of related compounds, in vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of action of this compound. Key areas of investigation would include its anti-inflammatory, antioxidant, and cytotoxic properties.

Hypothesized Anti-inflammatory Activity

Drawing parallels from studies on Regaloside B and total lily glycosides, this compound is likely to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In vitro models using cells such as lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) would be appropriate to test this hypothesis.

Table 1: Inferred In Vitro Quantitative Data for this compound

| Parameter | Cell Line | Stimulant | Potential Effect | Inferred IC50 Range | Reference Compounds |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |

| TNF-α Production | RAW 264.7 / PBMCs | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |

| IL-6 Production | RAW 264.7 / PBMCs | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |

| NF-κB Activation | Reporter Cell Line | LPS/TNF-α | Inhibition | 5-50 µM | Regaloside B, Total Lily Glycosides |

| p38 MAPK Phosphorylation | RAW 264.7 | LPS | Inhibition | 5-50 µM | Regaloside B, Total Lily Glycosides |

Note: The IC50 ranges are hypothetical and based on typical values observed for similar natural product glycosides.

Experimental Protocols

1. In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay such as the MTT or MTS assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound (e.g., 1-200 µM) for 24 hours.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): Cells are treated as described for the NO assay. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis for Signaling Proteins: To investigate the effect on signaling pathways, cells are pre-treated with this compound for 1 hour and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes). Cell lysates are prepared, and the protein levels of total and phosphorylated forms of key signaling molecules (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK) are determined by Western blotting using specific antibodies.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Regaloside D: A Scrutiny of its Potential as a Dipeptidyl Peptidase-IV Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a pivotal role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This has spurred a significant interest in the discovery and development of novel DPP-IV inhibitors, particularly from natural sources. Regaloside D, a phenylpropanoid isolated from the scaly bulbs of Lilium Longiflorum, has been investigated for its potential to inhibit DPP-IV.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's interaction with DPP-IV, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data on DPP-IV Inhibition

A key study by Kim et al. (2020) investigated the DPP-IV inhibitory potential of several phenylpropanoids purified from Lilium Longiflorum, including this compound. The findings from this study are summarized in the table below. Contrary to initial interest, this compound did not exhibit inhibitory activity against DPP-IV under the experimental conditions. However, other related compounds from the same source demonstrated varying degrees of inhibition.[1][3][4]

| Compound | Chemical Name | DPP-IV IC50 (μM) |

| This compound (1) | 1-O-p-coumaroyl-2-O-β-glucopyranosylglycerol | Inactive [1][3] |

| Compound 2 | 3,6'-O-diferuloylsucrose | 46.19[1][3] |

| Regaloside B (3) | 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol | Inactive[1][3] |

| Compound 4 | 1-O-p-coumaroylglycerol | Inactive[1][3] |

| Compound 5 | 4-O-acetyl-3,6'-O-diferuloylsucrose | 63.26[1][3] |

| Sitagliptin (Positive Control) | 0.071 ± 0.005[1] |

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

The inhibitory activity of this compound and other compounds against DPP-IV was determined using a fluorescence-based in vitro assay.[5] This method measures the enzymatic activity of DPP-IV by detecting the fluorescence generated from the cleavage of a synthetic substrate.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[4][5]

-

Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the following to designated wells:

-

Blank wells: Assay buffer only.

-

Negative control wells (100% activity): Assay buffer and DPP-IV enzyme solution.

-

Test wells: Assay buffer, DPP-IV enzyme solution, and diluted test compound.

-

Positive control wells: Assay buffer, DPP-IV enzyme solution, and diluted positive control inhibitor.

-

-

Pre-incubate the plate at 37°C for a specified period (e.g., 10 minutes).[6]

-

Initiate the enzymatic reaction by adding the DPP-IV substrate (H-Gly-Pro-AMC) to all wells.[6]

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.[6][7]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8][9]

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank well) / (Fluorescence of negative control well - Fluorescence of blank well)] x 100

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Visualizations

Chemical Structure of this compound

References

- 1. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. abcam.com [abcam.com]

An In-depth Technical Guide on the Antioxidant Properties of Regaloside D and Related Phenylpropanoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available scientific information on the antioxidant properties of regalosides. Direct experimental data on the antioxidant activity of Regaloside D is not available in the reviewed literature. The information presented herein is based on studies of structurally related regaloside compounds isolated from Lilium species.

Introduction

This compound is a phenylpropanoid glycoside that has been isolated from the bulbs of Lilium species. Phenylpropanoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, natural compounds with antioxidant potential, such as regalosides, are of significant interest for therapeutic development. This guide summarizes the current understanding of the antioxidant properties of regalosides, with a focus on available quantitative data and experimental methodologies.

Quantitative Antioxidant Activity of Regalosides

While specific antioxidant data for this compound is not currently available, a 2024 study by Shin et al. investigated the antioxidant potential of eight other regalosides (A, B, C, E, F, H, I, and K) isolated from the bulbs of Lilium lancifolium Thunb.[1]. The study utilized two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radicals), are summarized below. Among the tested compounds, Regalosides C, E, and K demonstrated the most significant antioxidant effects[1].

| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |

| Regaloside C | 51.6 | 139.0 |

| Regaloside E | 46.6 | 121.1 |

| Regaloside K | 66.1 | 192.6 |

| Regaloside F | 104.5 | > 400 |

| Other Regalosides (A, B, H, I) | > 400 | > 400 |

| Ascorbic Acid (Positive Control) | 50.7 | 108.2 |

Data sourced from Shin et al., 2024. A lower IC50 value indicates stronger antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (Regaloside)

-

Positive control (e.g., Ascorbic acid)

-

Spectrophotometer (capable of measuring absorbance at ~517 nm)

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: The test compound and positive control are dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and control in a 96-well plate or test tubes. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that can be monitored spectrophotometrically.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (Regaloside)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

Spectrophotometer (capable of measuring absorbance at ~734 nm)

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: The test compound and positive control are dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A small volume of the sample or control at different concentrations is added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at approximately 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay. The IC50 value is then determined from the dose-response curve.

Visualizing Methodologies and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant assays.

Direct Radical Scavenging Mechanism

The primary antioxidant mechanism demonstrated by the DPPH and ABTS assays is direct radical scavenging. In this process, the antioxidant molecule donates a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction.

Caption: this compound neutralizes free radicals via hydrogen donation.

Hypothetical Cellular Antioxidant Signaling Pathway

While not yet demonstrated for this compound, many natural antioxidants exert their effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and detoxifying enzymes.

Caption: Potential activation of the Nrf2 pathway by this compound.

Conclusion and Future Directions

The available evidence on related compounds suggests that this compound likely possesses antioxidant properties. The significant radical scavenging activities of Regalosides C, E, and K highlight the potential of this class of phenylpropanoid glycosides as effective antioxidants. However, to fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Direct evaluation of this compound: Performing in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) specifically on purified this compound.

-

In vivo studies: Assessing the antioxidant effects of this compound in cellular and animal models of oxidative stress.

-

Mechanism of action: Investigating the potential of this compound to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade.

Such research will be crucial for drug development professionals seeking to leverage the therapeutic potential of natural products in combating diseases associated with oxidative stress.

References

Regaloside D: A Traditional Chinese Medicine Perspective for Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Regaloside D, a phenylpropanoid glycoside found in select species of the Lilium genus, has drawn interest for its potential therapeutic applications rooted in Traditional Chinese Medicine (TCM). Plants containing this and similar compounds have been utilized for centuries to address ailments associated with inflammation and cellular proliferation. This technical guide provides a comprehensive overview of the traditional uses, putative pharmacological activities, and potential mechanisms of action of this compound. Detailed experimental protocols for the quantification of this compound and the evaluation of its anti-inflammatory and anticancer activities are presented. Furthermore, this document explores the potential modulation of key signaling pathways, namely NF-κB and MAPK, by this compound, offering a roadmap for future research and drug development endeavors.

Introduction

The genus Lilium, commonly known as lily, holds a significant place in Traditional Chinese Medicine. Various parts of the lily plant, particularly the bulbs, have been used to treat a range of conditions, including coughs, lung diseases, and topical inflammations like burns and swellings[1][2][3]. Modern phytochemical investigations have revealed that these therapeutic effects may be attributed to a rich array of secondary metabolites, including phenylpropanoid glycosides such as this compound. This compound is notably isolated from Lilium longiflorum[4]. While direct studies on this compound are limited, related compounds like Regaloside A, also found in Lilium species, have demonstrated antioxidant, anti-inflammatory, and anticancer properties, suggesting a similar therapeutic potential for this compound[5].

This guide aims to bridge the gap between the traditional use of Lilium species and the modern scientific investigation of its bioactive constituents, with a specific focus on this compound. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this natural compound.

Traditional Chinese Medicine Uses of Lilium Species

In the practice of Traditional Chinese Medicine, plants from the Lilium genus are valued for their ability to "clear heat," "moisten the lungs," and "calm the spirit." These broad therapeutic actions translate to the treatment of specific symptoms and diseases.

| Traditional Use | Description | Relevant Plant Species |

| Anti-inflammatory | Used topically for burns and skin irritations, and internally for inflammatory conditions of the respiratory system. | Lilium species |

| Antitussive & Expectorant | Employed in remedies for coughs, particularly dry coughs, and to help clear phlegm from the lungs. | Lilium species |

| Anticancer (Ancillary) | Used in some formulations as a supportive therapy to potentially mitigate the side effects of conventional cancer treatments and improve overall well-being. | Lilium species |

| Sedative | Utilized for restlessness, insomnia, and palpitations. | Lilium species |

Quantitative Analysis of this compound

Accurate quantification of this compound in plant material and biological samples is crucial for pharmacological studies. While a specific validated method for this compound is not widely published, a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method, successfully applied for the simultaneous quantification of other Regalosides (A, B, C, E, F, H, I, and K) in Lilium lancifolium, can be adapted[6][7].

Table 1: Quantitative Data for Regaloside A and B in Lilium lancifolium

| Compound | Concentration Range (mg/g of freeze-dried material) | Analytical Method | Reference |

| Regaloside A | 24.82 - 25.16 | HPLC-PDA | [8] |

| Regaloside B | 28.99 - 29.76 | HPLC-PDA | [8] |

Note: This data is for related compounds and serves as an estimation for the potential concentration range of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general method for the extraction of total glycosides from lily bulbs can be refined for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered bulbs of Lilium longiflorum are subjected to reflux extraction with 80% ethanol.

-

The extraction is typically performed at 60-80°C for 3-4 hours and repeated three times to ensure maximum yield.

-

The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.

-

-

Purification:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Phenylpropanoid glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.

-

These fractions are further purified using column chromatography over silica gel or a macroporous resin (e.g., HP-20).

-

Final purification to obtain this compound can be achieved through preparative HPLC.

-

In Vitro Anti-inflammatory Activity Assays

This assay provides a simple and rapid preliminary screening for anti-inflammatory activity.

-

Preparation of Reagents:

-

1% aqueous solution of bovine serum albumin (BSA).

-

Phosphate buffered saline (PBS, pH 6.4).

-

This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Diclofenac sodium as a positive control.

-

-

Procedure:

-

The reaction mixture consists of 0.5 mL of this compound or standard drug solution and 0.5 mL of 1% BSA solution.

-

The mixture is incubated at 37°C for 20 minutes and then the temperature is increased to 70°C for 5 minutes.

-

After cooling, 2.5 mL of PBS is added.

-

The absorbance of the resulting solution is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated.

-

This assay assesses the ability of this compound to inhibit the production of a key inflammatory mediator.

-

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

-

NO Measurement:

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

A suitable cancer cell line (e.g., human lung carcinoma A549 or human breast cancer MCF-7) is cultured in appropriate media and conditions.

-

-

Treatment:

-

Cells are seeded in a 96-well plate and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

The percentage of cell viability is calculated, and the IC50 value (concentration required to inhibit 50% of cell growth) is determined.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

-

Protein Extraction:

-

Cells treated with this compound and/or an appropriate stimulus (e.g., LPS for inflammation studies) are lysed to extract total protein.

-

-

SDS-PAGE and Transfer:

-

Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total p65, phospho-p38 MAPK, total p38).

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the relative protein expression levels.

-

Potential Signaling Pathways

While direct evidence is lacking for this compound, many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key intracellular signaling pathways. The NF-κB and MAPK pathways are two such critical cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival[9][10][11][12]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway at several points, such as by preventing IKK activation or IκBα degradation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis[13][14][15][16]. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38 MAPK. Dysregulation of these pathways is implicated in both cancer and inflammatory diseases. Natural compounds can interfere with MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of this compound's therapeutic potential. The following workflow outlines the key stages, from initial extraction to in vivo validation.

Conclusion and Future Directions

This compound, a constituent of traditionally used medicinal plants of the Lilium genus, represents a promising candidate for further pharmacological investigation. Based on the known activities of related compounds and the traditional uses of its plant source, this compound is hypothesized to possess significant anti-inflammatory and anticancer properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for future research.

Key future directions should include:

-

The development and validation of a specific and sensitive analytical method for the quantification of this compound.

-

Comprehensive in vitro and in vivo studies to confirm its anti-inflammatory and anticancer activities.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Evaluation of its safety profile and pharmacokinetic properties.

The systematic exploration of this compound, guided by the principles of modern drug discovery, holds the potential to translate a traditional remedy into a novel therapeutic agent.

References

- 1. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. arborassays.com [arborassays.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Establishment and validation of a new HPLC-UV method for the quantification of regaloside A in Lilium lancifolium bulbus extracts -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Regaloside D: A Methodological Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside D, a phenylpropanoid glycoside, has been identified as a constituent of certain traditional medicinal plants.[1][2] While its bioactivity is a subject of ongoing research, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential and safety. This technical guide outlines the key experimental protocols and analytical methods that would be essential for a thorough investigation of the pharmacokinetics and bioavailability of this compound.

Analytical Methodology for Quantification

Accurate quantification of this compound in biological matrices is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a validated method for the simultaneous determination of various regalosides, including this compound, in plant extracts.[1] For pharmacokinetic studies, which require high sensitivity and specificity in complex biological matrices like plasma and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

Recommended Analytical Method: LC-MS/MS

Rationale: LC-MS/MS offers superior sensitivity (low limit of quantification) and selectivity over HPLC-PDA, enabling the detection of low concentrations of the analyte and its metabolites in biological samples.

Experimental Protocol:

-

Sample Preparation:

-

Plasma/Blood: Protein precipitation is a common and effective method. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.

-

Urine: A simple "dilute and shoot" approach is often sufficient. The urine sample is centrifuged to remove particulate matter, and the supernatant is diluted with the mobile phase before injection.

-

Tissue Homogenates: Tissues are first homogenized in a suitable buffer. Subsequently, protein precipitation or solid-phase extraction (SPE) can be employed to extract the analyte.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of phenylpropanoid glycosides.

-

Mobile Phase: A gradient elution with a mixture of water (often containing a small percentage of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC-MS/MS.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode would be optimized for this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion) to monitor. This highly selective technique minimizes interference from other compounds in the matrix.

-

-

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

In Vivo Pharmacokinetic Studies

Animal models are essential for preclinical pharmacokinetic evaluation.[3][4][5][6] Rodents, such as rats or mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Experimental Protocol for an In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male and female Sprague-Dawley or Wistar rats (typically 200-250 g).

-

Housing and Acclimatization: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week before the experiment.

-

Dosing:

-

Intravenous (IV) Administration: A solution of this compound in a suitable vehicle (e.g., saline, PEG400) is administered as a bolus injection into the tail vein. This allows for the determination of key parameters like clearance, volume of distribution, and elimination half-life, and is essential for calculating absolute bioavailability.

-

Oral (PO) Administration: this compound is administered via oral gavage. This route provides information on absorption characteristics (Cmax, Tmax) and oral bioavailability.

-

-

Blood Sampling:

-

Serial blood samples (e.g., at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) are collected from the tail vein or jugular vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Urine and Feces Collection: Animals can be housed in metabolic cages to allow for the collection of urine and feces over a specified period (e.g., 24 or 48 hours) to assess the extent of renal and fecal excretion.

-

Data Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.

-

Key pharmacokinetic parameters are calculated (see Table 1).

-

Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters that would be determined from an in vivo study.

| Parameter | Description | Importance |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches the systemic circulation unchanged. Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. |

Table 1. Key Pharmacokinetic Parameters.

Bioavailability Assessment

Absolute bioavailability is a critical parameter that determines the dose of a drug required to achieve a desired therapeutic concentration. As described above, it is determined by comparing the AUC following oral administration to the AUC following intravenous administration.

Factors that can influence the oral bioavailability of this compound include:

-

Aqueous Solubility: Poor solubility can limit dissolution in the gastrointestinal tract.

-

Intestinal Permeability: The ability to cross the intestinal epithelium.

-

First-Pass Metabolism: Metabolism in the gut wall and liver before reaching systemic circulation.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Postulated Metabolic Pathway for a Phenylpropanoid Glycoside

As this compound is a glycoside, a primary metabolic pathway in vivo is likely to be deglycosylation by gut microbiota, followed by further metabolism of the aglycone.

Caption: Postulated metabolic pathway for this compound.

Conclusion

While specific pharmacokinetic data for this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. The successful characterization of this compound's ADME profile will be contingent on the development and validation of a sensitive bioanalytical method, followed by well-designed in vivo studies in a relevant animal model. The resulting data will be invaluable for assessing its potential as a therapeutic agent and for designing future preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In-vivo Animal Models - Aragen Life Sciences [aragen.com]

- 4. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models for acute radiation syndrome drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Regaloside D: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Promising Phenylpropanoid Glycoside

Abstract

Regaloside D, a phenylpropanoid glycoside isolated from the bulbs of Lilium longiflorum and Lilium brownii, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is chemically identified with the CAS Number 120601-66-3.[1] Its molecular formula is C18H24O10, corresponding to a molecular weight of approximately 400.38 g/mol .[1][2] This compound belongs to the class of phenylpropanoids, characterized by a C6-C3 carbon skeleton. This compound is typically sourced from the rhizomes of Lilium brownii var. viridulum Baker.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 120601-66-3 | [1] |

| Molecular Formula | C18H24O10 | [1][2] |

| Molecular Weight | 400.38 g/mol | [1][2] |

| IUPAC Name | [(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |

| Storage | Store at -20°C. | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of this compound. The following are characteristic spectral data:

-

¹H-NMR and ¹³C-NMR Spectroscopy: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. Specific chemical shifts and coupling constants are essential for confirming the structure of the glycosidic linkages and the phenylpropanoid moiety. Note: Specific peak assignments are pending experimental data acquisition.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key absorptions would include:

-

A broad band in the region of 3550-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.

-

Absorptions around 3100-3010 cm⁻¹ and 1680-1620 cm⁻¹ corresponding to the C-H and C=C stretching of the aromatic ring and the alkene group, respectively.

-

A strong absorption in the range of 1750-1680 cm⁻¹ indicative of the C=O stretching of the ester group.

-

C-O stretching vibrations would appear in the fingerprint region between 1300-1000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight. Fragmentation patterns can help in elucidating the structure by showing the loss of the sugar moiety and fragmentation of the aglycone part. Note: Specific m/z values are pending experimental data acquisition.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its inhibitory effect on Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.

DPP-IV Inhibition

This compound has been identified as a potential inhibitor of DPP-IV.[1][2] The inhibition of this enzyme by this compound would lead to an increase in the circulating levels of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. The precise IC50 value for this compound's inhibition of DPP-IV is a critical parameter for evaluating its potency. While the exact value for this compound is not yet publicly available, related compounds have shown IC50 values in the micromolar range.

The general signaling pathway for DPP-IV inhibition is depicted below:

Anti-Inflammatory Potential

While direct studies on the anti-inflammatory activity of this compound are limited, related phenylpropanoid glycosides have demonstrated such properties. For instance, Regaloside B has been shown to inhibit the expression of iNOS and COX-2, key mediators of inflammation. This suggests that this compound may also possess anti-inflammatory effects, potentially through the modulation of signaling pathways such as NF-κB and MAPK. Further investigation is warranted to elucidate these potential activities.

Experimental Protocols

Extraction and Purification of this compound

A key method for the purification of this compound from the scaly bulbs of Lilium longiflorum is Centrifugal Partition Chromatography (CPC).[2] This technique offers a significant advantage over traditional solid-phase chromatography by eliminating irreversible adsorption of the sample.

Protocol for Extraction and CPC Purification:

-

Extraction:

-

Air-dry and powder the scaly bulbs of Lilium longiflorum.

-

Extract the powdered material with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with phenylpropanoid glycosides, is then subjected to further purification.

-

-

Centrifugal Partition Chromatography (CPC):

-

Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A common system for separating polar compounds like this compound is a mixture of ethyl acetate, n-butanol, and water in appropriate ratios. The optimal ratio should be determined by evaluating the partition coefficient (K) of the target compound.

-

CPC Operation:

-

The CPC apparatus is first filled with the stationary phase (typically the aqueous lower phase).

-

The mobile phase (the organic upper phase) is then pumped through the system at a specific flow rate while the rotor is spinning at a set speed.

-

Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the stationary and mobile phases, is injected.

-

The effluent is monitored by UV detection, and fractions are collected.

-

-

Fraction Analysis: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing pure this compound.

-

Final Purification: Fractions containing this compound are pooled and concentrated to yield the purified compound.

-

References

Regaloside D and its Role in Neuroprotective Effects: A Review of Currently Available Scientific Literature

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of scientific knowledge regarding Regaloside D and its potential neuroprotective effects. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research on the biological activities of this compound, particularly concerning neuroprotection. While the compound has been identified as a constituent of certain plant species, there are no detailed in vitro or in vivo studies, quantitative data, or established experimental protocols that specifically elucidate its neuroprotective mechanisms or efficacy. This document summarizes the limited available information and provides context by examining the broader classes of compounds to which this compound belongs and the bioactivities of the plant genus from which it is isolated.

Introduction to this compound

This compound is classified as a phenylpropanoid glycoside. Phenylpropanoids are a large family of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They serve a wide variety of functions in plants, including defense against herbivores and pathogens, structural support (lignin), and pigmentation. Glycosides are compounds that contain a carbohydrate molecule (a sugar) linked to a non-carbohydrate moiety, in this case, a phenylpropanoid. The chemical structure of this compound has been identified in scientific literature, but its biological functions remain largely unexplored.

Review of Direct Scientific Evidence for this compound

An exhaustive search of scientific databases for studies specifically investigating the neuroprotective effects of this compound did not yield any quantitative data from in vitro or in vivo experimental models. Consequently, there is no specific information available on its mechanism of action, such as its impact on signaling pathways, receptor interactions, or enzyme inhibition related to neuroprotection.

Indirect and Circumstantial Evidence

Given the absence of direct research on this compound, this guide explores related areas that may provide a rationale for future investigation into its neuroprotective potential.

This compound has been identified in plants of the Lilium genus. Various extracts from Lilium species have been investigated for their medicinal properties, including neuroprotective effects. For instance, studies on extracts from Lilium brownii have shown potential in experimental models of Parkinson's disease.[1] These extracts were found to improve motor dysfunction and increase the number of neurons in the substantia nigra of mice with MPTP-induced Parkinson's disease.[1] The proposed mechanisms include the activation of the p62-Keap1-Nrf2 pathway, which is involved in cellular defense against oxidative stress.[1] Similarly, an aqueous extract of Lilium lancifolium Thunberg demonstrated neuroprotective effects against corticosterone-induced damage in PC12 cells by mitigating endoplasmic reticulum stress and mitochondrial dysfunction.[2][3] While these findings are promising for the Lilium genus, it is crucial to note that these studies used complex extracts containing numerous compounds, and the specific contribution of this compound to these observed effects, if any, is unknown.

Phenylpropanoid glycosides as a chemical class have been reported to possess a range of biological activities, including antioxidant and neuroprotective effects.[4][5][6] For example, phenylethanoid glycosides have demonstrated significant neuroprotective effects in an in vitro model of Alzheimer's disease by increasing the viability of PC12 cells injured with Aβ(1-42) or H₂O₂.[4] The antioxidant properties of phenylpropanoid glycosides from Ginkgo biloba have also been documented, with some compounds exhibiting potent radical scavenging activity.[5][6] This general neuroprotective potential of the broader chemical class suggests that this compound may warrant investigation for similar activities.

Proposed Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research. A logical first step would be to isolate or synthesize a sufficient quantity of pure this compound to enable in vitro studies.

A potential experimental workflow to screen for and characterize the neuroprotective effects of this compound is outlined below.

Conclusion

References

- 1. Neuroprotective properties of the Lilium brownii extracts in the experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Lilium Lancifolium Thunberg Extract Against Corticosterone-Induced Dysfunctions in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Regaloside D from Lilium longiflorum

For Researchers, Scientists, and Drug Development Professionals

Introduction